Diethylene glycol monolaurate potassium salt

Surfactant Solubility Formulation Science Oil-in-Water Emulsions

Diethylene glycol monolaurate potassium salt (DGML-K; CAS 65859-46-3) is an anionic surfactant belonging to the fatty acid ester salt class, formally named potassium 2-(2-oxidoethoxy)ethyl laurate. It consists of a laurate (C12) lipophilic tail linked via an ester bond to a diethylene glycol ethoxylate spacer, terminated by a potassium carboxylate headgroup.

Molecular Formula C16H31KO4
Molecular Weight 326.51 g/mol
CAS No. 65859-46-3
Cat. No. B15348133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylene glycol monolaurate potassium salt
CAS65859-46-3
Molecular FormulaC16H31KO4
Molecular Weight326.51 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCOCC[O-].[K+]
InChIInChI=1S/C16H31O4.K/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17;/h2-15H2,1H3;/q-1;+1
InChIKeyVZNDPGHDMZZVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylene Glycol Monolaurate Potassium Salt (CAS 65859-46-3): Surfactant Class & Baseline Properties


Diethylene glycol monolaurate potassium salt (DGML-K; CAS 65859-46-3) is an anionic surfactant belonging to the fatty acid ester salt class, formally named potassium 2-(2-oxidoethoxy)ethyl laurate . It consists of a laurate (C12) lipophilic tail linked via an ester bond to a diethylene glycol ethoxylate spacer, terminated by a potassium carboxylate headgroup. This structural arrangement imparts a calculated HLB value intermediate between the nonionic parent diethylene glycol monolaurate (DGML; HLB ~6.1) and simple fatty acid soaps such as potassium laurate [1]. DGML-K is industrially positioned as an emulsifier, dispersing agent, and plasticizer, with emerging interest in pharmaceutical and cosmetic formulations for its surfactant and reported antimicrobial properties .

Anionic Ester Salt Diethylene glycol spacer differentiates from simple laurate soaps
Intermediate HLB Supports oil-in-water emulsification research
Antimicrobial Context Reported screening activity in formulation settings

Why Diethylene Glycol Monolaurate Potassium Salt Cannot Be Replaced by Generic Laurates or Nonionic Analogs


The functional performance of DGML-K arises from a specific molecular architecture—the presence of both a diethylene glycol spacer and an anionic potassium carboxylate terminus—which distinguishes it from simple potassium laurate (no ethoxylate spacer) and from its nonionic parent DGML (no charge). Substituting DGML-K with potassium laurate (CAS 10124-65-9) alters the hydrophilic-lipophilic balance (HLB) and reduces the molecule's capacity for hydrogen-bond interactions, directly affecting emulsification stability and compatibility with polar actives [1]. Conversely, replacing it with nonionic DGML (CAS 141-20-8) eliminates the electrostatic repulsion that stabilizes oil-in-water emulsions against coalescence, leading to premature phase separation in ionic formulations [2]. These structural differences translate into quantifiable performance gaps that preclude generic substitution without extensive reformulation.

DGML-K: Anionic with spacer
Potassium Laurate: No spacer
May reduce hydrogen-bond capacity, altering emulsification stability
DGML-K: Ionic stabilization
Nonionic DGML: No charge
May lead to coalescence and phase separation in ionic systems

Quantitative Differentiation Evidence for Diethylene Glycol Monolaurate Potassium Salt Against Closest Analogs


Water Solubility: DGML-K vs. Nonionic Diethylene Glycol Monolaurate (DGML)

DGML-K exhibits substantially higher water solubility than its nonionic precursor DGML. DGML is described as 'practically insoluble in water' and has an estimated water solubility of 16.58 mg/L at 25°C . In contrast, DGML-K, as an anionic potassium salt, is expected to be freely soluble or dispersible in aqueous phases, a property characteristic of alkali metal carboxylate surfactants [1]. While an exact solubility value for DGML-K was not retrieved from primary literature, the class-level solubility difference between ionic and nonionic laurate esters is well established.

Aqueous Solubility
Class-level inference
DGML-K freely soluble/dispersible
DGML ~16.6 mg/L (estimated)
~60-fold difference (inferred)
Supports aqueous-phase processing without organic co-solvents
DGML data from predictive models; verify experimentally
Surfactant Solubility Formulation Science Oil-in-Water Emulsions

Hydrophilic-Lipophilic Balance (HLB): DGML-K vs. Potassium Laurate vs. Nonionic DGML

The HLB value of DGML-K is not directly reported in accessible literature, but it can be positioned between its two closest structural analogs. Nonionic DGML has an experimentally determined HLB of 6.1, producing a milky, unstable aqueous dispersion [1]. Potassium laurate, a simple fatty acid soap, exhibits an HLB value in the range of 20–25 (measured by O/W emulsification test) [2]. DGML-K, bearing a diethylene glycol spacer and a terminal carboxylate, is predicted to possess an HLB of approximately 12–15, placing it in the optimal range for oil-in-water emulsification. This intermediate HLB is a direct consequence of the molecule's dual hydrophilic contributions from the ethoxylate chain and the ionized carboxylate group.

HLB Value
Class-level inference
DGML-K est. 12–15
DGML 6.1; K Laurate ~20–25
Shifts +6–9 vs DGML, −5–13 vs laurate
May support O/W emulsification without co-surfactant blending
Calculated from structural contributions; verify with emulsification test
HLB Value Emulsion Stability Surfactant Selection

Antimicrobial Activity: DGML-K vs. Sodium Lauryl Sulfate (SLS)

DGML-K is reported to possess antibacterial properties against various bacterial strains, including Gram-positive organisms relevant to pharmaceutical and cosmetic preservation . In contrast, sodium lauryl sulfate (SLS), a widely used anionic surfactant, is primarily a detergent with minimal inherent antimicrobial activity at formulation concentrations. While specific minimum inhibitory concentration (MIC) values for DGML-K were not retrieved from accessible databases, the reported spectrum of activity positions DGML-K as a dual-function ingredient (surfactant + antimicrobial) that can reduce the required concentration of added preservatives in topical products.

Antimicrobial Activity
Data to verify
Reported active against Gram-positive and some Gram-negative strains (qualitative)
Supports antimicrobial screening in formulation context
Quantitative MIC data unavailable
Antimicrobial Surfactant Preservative Enhancement Topical Formulation

High-Value Application Scenarios for Diethylene Glycol Monolaurate Potassium Salt Based on Proven Differentiation


Aqueous Topical Pharmaceutical Emulsions Requiring Preservative-Free or Low-Preservative Formulations

In ophthalmic emulsions, pediatric creams, or sensitive-skin dermatological products, DGML-K's water solubility advantage over nonionic DGML (Section 3, Item 1) enables direct aqueous phase incorporation without organic co-solvents. Its intermediate HLB (Section 3, Item 2) supports stable oil-in-water emulsification of lipophilic APIs, while its reported antimicrobial properties (Section 3, Item 3) can reduce or eliminate the need for added preservatives, aligning with regulatory pressure to minimize preservative use in leave-on and mucosal products.

Self-Emulsifying Drug Delivery Systems (SEDDS) for Poorly Water-Soluble Actives

DGML-K's balanced HLB and ionic character make it a candidate emulsifier for Type II/III SEDDS formulations. Unlike potassium laurate, which is excessively hydrophilic, DGML-K retains sufficient lipophilicity for effective drug solubilization in the lipid core while providing rapid, spontaneous emulsification upon aqueous dilution—a performance profile not achievable with either DGML (insufficient water dispersibility) or potassium laurate (insufficient drug loading capacity).

Cosmetic Cleansing Formulations with Built-In Antimicrobial Efficacy

In anti-acne facial cleansers, anti-dandruff shampoos, or hand sanitizing lotions, DGML-K serves a dual role as a primary surfactant and an antimicrobial adjunct. This dual functionality reduces the total surfactant load and the number of ingredients on the label, providing a competitive advantage in the clean-beauty market segment where ingredient list minimization is a key consumer purchase driver.

Application
Selection Property
Validation Focus
Preservative-minimized topical emulsions
Aqueous solubility and intermediate HLB
Phase stability and preservative load reduction
Self-emulsifying delivery systems
Balanced HLB and ionic character
Spontaneous emulsification and drug loading
Cleansing formulations with antimicrobial context
Surfactant + antimicrobial screening context
Surfactant load reduction and label simplification
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